N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(6-(Ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a novel chemical compound with diverse applications in scientific research. This compound's unique structure, characterized by a furan carboxamide group linked through an ethylthio substituent to a piperidinyl-pyrazolo-pyrimidine core, has piqued the interest of researchers across multiple disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This core structure can be synthesized through a condensation reaction between a suitable pyrazole derivative and a diaminopyrimidine precursor under acidic conditions.
Introduction of the piperidine group: : The piperidine moiety is incorporated via nucleophilic substitution using piperidine and a halogenated intermediate of the pyrazolo[3,4-d]pyrimidine compound.
Addition of the ethylthio substituent: : The ethylthio group is added through a thiolation reaction, often employing an alkyl halide and a thiol in the presence of a base.
Attachment of the furan carboxamide: : The final step involves forming the amide bond between the amino group on the pyrazolo-pyrimidine derivative and furan-2-carboxylic acid or its activated ester under coupling conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the conditions mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance yield and purity. Advanced purification techniques like crystallization and chromatography are essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The nitro groups on the pyrazolo-pyrimidine core can be reduced to amines.
Substitution: : Halogenated intermediates allow for nucleophilic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH₄).
Substitution: : Piperidine, thiol reagents, and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has diverse applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a molecular probe in cellular studies.
Medicine: : Explored for its therapeutic potential in targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. Its unique structure allows it to interact with various biological pathways, potentially modulating processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to:
Its specific substitution pattern, which may offer enhanced binding affinity or selectivity.
Unique pharmacokinetic properties, potentially improving its therapeutic index.
Similar Compounds
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
N-(2-(6-(ethylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
And there you have it—a detailed exploration of this compound
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-2-28-19-22-16(24-9-4-3-5-10-24)14-13-21-25(17(14)23-19)11-8-20-18(26)15-7-6-12-27-15/h6-7,12-13H,2-5,8-11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVUASNIYUHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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